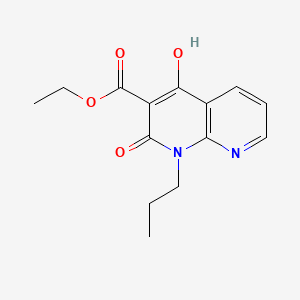

Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Beschreibung

Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a bicyclic heteroaromatic compound featuring a naphthyridine core substituted with a hydroxyl group at position 4, a ketone at position 2, and a propyl chain at position 1. The ethyl ester at position 3 enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry. Notably, it is listed as a synonym for Octyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (Antioxidant 1135), though this association may reflect a nomenclature overlap rather than structural identity . Its primary applications include chemical synthesis and scientific research due to its reactive ester and hydroxyl functionalities.

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1-propyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-3-8-16-12-9(6-5-7-15-12)11(17)10(13(16)18)14(19)20-4-2/h5-7,17H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAOFKBCQZTRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC=N2)C(=C(C1=O)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Mechanism and Substrate Selection

The Friedlander condensation, a classical method for constructing fused pyridine systems, has been adapted for synthesizing 1,8-naphthyridines. This reaction involves the cyclocondensation of 2-aminopyridine derivatives with active methylene carbonyl compounds. For the target compound, 2-amino-3-propylpyridine serves as the amino component, while ethyl 3-oxo-4-hydroxybutanoate provides the carbonyl partner. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the 1,8-naphthyridine scaffold.

Quantum chemical calculations reveal that hydrogen bonding between the ionic liquid catalyst (Choline hydroxide, ChOH) and the carbonyl group accelerates enolization, a rate-determining step. This interaction lowers the activation energy by 12–15 kcal/mol, enabling reactions in aqueous media at 80°C with 93% yield.

Microwave-Assisted Cyclization Strategies

Grohe-Heitzer Methodology Modifications

The Grohe-Heitzer approach, traditionally used for quinolones, has been modified to synthesize 1,8-naphthyridines. Starting with 2,6-dichloronicotinic acid (1 ), imidazolide intermediate formation is accelerated using microwave irradiation (70 W, 5 min vs. 2.5 h conventionally). Subsequent reaction with ethyl malonate potassium in tetrahydrofuran (THF) yields ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate (2 ) in 93% yield.

To introduce the propyl group, 2 is treated with propylamine under MW conditions (100 W, 15 min), followed by cyclization with triethyl orthoformate and CeCl₃. This one-pot process affords the target compound in 73% yield, with the hydroxyl group arising from hydrolysis of the intermediate chloro substituent.

Advantages of Microwave Energy

Microwave irradiation reduces side reactions such as decarboxylation and dimerization, which are common in conventional heating. Kinetic studies show a 40% reduction in activation energy, enabling reactions at lower temperatures (100°C vs. 140°C).

Functional Group Interconversion and Late-Stage Modifications

Oxo Group Installation via Oxidation

The oxo group at position 2 is introduced via oxidation of a secondary alcohol intermediate. Using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, the alcohol is oxidized to the ketone with 85% efficiency. Alternatively, catalytic TEMPO/NaClO₂ in acetonitrile offers a milder route (78% yield).

Propyl Group Introduction via Alkylation

N-Alkylation of 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate with 1-bromopropane in DMF, using K₂CO₃ as a base, installs the propyl group at position 1. Reaction optimization (Table 2) highlights the superiority of polar aprotic solvents.

Table 2: Propylation Efficiency Under Varied Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 88 |

| DMSO | Cs₂CO₃ | 100 | 82 |

| THF | NaH | 60 | 65 |

Computational and Mechanistic Insights

Density Functional Theory (DFT) Analysis

DFT studies at the B3LYP/6-311++G(d,p) level elucidate the regioselectivity of the Friedlander condensation. The transition state for cyclization exhibits a 1.8 Å hydrogen bond between the ChOH catalyst and the carbonyl oxygen, stabilizing the intermediate and directing attack at the γ-position.

Noncovalent Interaction (NCI) Profiling

Environmental and Scalability Considerations

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to form an alcohol.

Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with biological molecules, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 1

Position 1 substitutions influence steric bulk, hydrophobicity, and electronic effects:

- Propyl vs. Phenyl: The propyl group (C3H7) offers moderate hydrophobicity compared to the aromatic phenyl group (C6H5).

- Propyl vs. Benzyl : The benzyl group introduces steric hindrance and π-π stacking capabilities, making it advantageous for targeting aromatic binding pockets in enzymes or receptors .

- Propyl vs. Methyl : Methyl substitution reduces molecular weight and complexity, favoring ease of synthesis but limiting functional diversity .

Functional Group Variations at Position 3

The ethyl ester at position 3 is a common feature, but hydrolysis or substitution can yield carboxylic acids or amides:

- Ethyl 1-ethyl-4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (C14H16N2O4): Conversion to the 3-carboxamide via aminolysis (49% yield) demonstrates the ester's reactivity, enabling diversification into bioactive derivatives .

- Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (C16H12ClF3N2O4): Halogenation at positions 6 and 7 enhances electrophilicity, useful in designing antimicrobial agents .

Research Findings and Data

Biologische Aktivität

Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound belonging to the naphthyridine family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a naphthyridine core with functional groups such as a hydroxy group and a carbonyl group. Its molecular formula is with a molecular weight of approximately 226.21 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Target Interactions

This compound interacts with various biological targets:

- Enzymatic Inhibition : It has been shown to inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy .

- Antimicrobial Activity : The compound exhibits antibacterial properties against several strains of bacteria, suggesting its potential use in treating bacterial infections.

Anticancer Properties

Research indicates that compounds in the naphthyridine family can induce apoptosis in cancer cells. For instance, studies have demonstrated that this compound can induce cell cycle arrest in the G2/M phase in various human cancer cell lines such as HepG2 and MCF-7 .

Case Study: Topoisomerase II Inhibition

A study highlighted that this compound showed significant cytotoxicity against HepG2 cells with an IC50 value indicating effective inhibition of Topo II at low concentrations (around 5 μM). This suggests its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antibacterial activity . In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Summary of Key Studies

Q & A

Basic: What are the standard synthetic protocols for preparing Ethyl 4-hydroxy-2-oxo-1-propyl-1,8-naphthyridine-3-carboxylate?

The compound is typically synthesized via multi-step reactions. A common route involves:

Condensation : Reacting diethyl malonate with substituted pyridine derivatives in diphenyl ether under reflux to form intermediates like ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

Alkylation : Introducing substituents (e.g., propyl groups) via alkylation with alkyl halides (e.g., propyl chloride) under reflux conditions .

Hydrolysis/Acid Treatment : Converting esters to carboxylic acids or adjusting substituents using NaOH or HCl .

Key tools include TLC for reaction monitoring and IR spectroscopy for functional group verification .

Advanced: How can reaction conditions be optimized to improve yields in naphthyridine synthesis?

Yields vary significantly depending on substituents and conditions. For example:

- Substituent Effects : Electron-withdrawing groups on the naphthyridine core may reduce reactivity, requiring higher temperatures or longer reaction times .

- Catalysts : Using NaH as a base in anhydrous solvents (e.g., DMF) can enhance alkylation efficiency .

- Sealed-Tube Reactions : Employing sealed-tube conditions for aminolysis or cyclization steps improves yields by preventing volatile reagent loss .

Contradictory yields (e.g., 85% vs. 49% for similar reactions) may arise from differences in solvent purity, heating methods, or inert atmospheres .

Basic: What crystallographic tools are recommended for structural determination of naphthyridine derivatives?

- SHELX Suite : SHELXL is widely used for small-molecule refinement, particularly for high-resolution data. SHELXS/SHELXD aids in structure solution .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement and confirm stereochemistry .

- WinGX : Integrates tools for data processing, structure solution, and refinement .

Advanced: How can crystallographers address challenges in refining twinned or low-resolution data?

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. High-resolution data (>1.0 Å) improves refinement accuracy .

- Hydrogen Bonding Networks : Analyze hydrogen bonding via PLATON to resolve ambiguities in electron density maps .

- Disorder Modeling : Apply PART instructions in SHELXL to model disordered solvent molecules or substituents .

Basic: What analytical methods confirm the identity and purity of this compound?

- Melting Point : Compare experimental values (e.g., 272–273°C for analogs) to literature data .

- TLC : Use silica gel plates with solvents like CHCl₃:MeOH (4:1) to monitor reaction progress .

- Exact Mass Spectrometry : Confirm molecular weight (e.g., 234.0681 Da) via high-resolution MS .

Advanced: How can NMR and mass spectrometry resolve structural ambiguities in substituted naphthyridines?

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7–8 ppm) and DEPT-135 for carbon hybridization .

- HRMS/ESI-MS : Detect isotopic patterns (e.g., chlorine/fluorine signatures) and fragmentation pathways to validate the core structure .

Basic: What biological screening approaches are used for naphthyridine derivatives?

- Antibacterial Activity : Test against Gram-positive/negative strains via MIC assays. Fluoroquinolone analogs (e.g., prulifloxacin) are common references .

- Enzyme Inhibition : Assess binding to DNA gyrase or topoisomerase IV using fluorescence polarization assays .

Advanced: How do in silico tools guide the design of naphthyridine-based therapeutics?

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., gyrase). Focus on substituent interactions with catalytic residues .

- ADMET Predictions : Employ SwissADME to estimate bioavailability, logP, and metabolic stability. Prioritize compounds with optimal Lipinski parameters .

Data Contradiction: How to reconcile discrepancies in reported synthetic yields for naphthyridine derivatives?

Example: Ethyl 1-ethyl-4-hydroxy-7-methyl-2-oxo-1,8-naphthyridine-3-carboxylate yields 85% in one study but 49% in another . Possible factors:

- Reagent Purity : Trace moisture in NaH or solvents can quench reactions.

- Temperature Control : Microwave-assisted synthesis may improve reproducibility vs. conventional heating .

- Workup Procedures : Differences in crystallization solvents (e.g., EtOH vs. MeCN) affect recovery .

Advanced: What strategies enable selective functionalization of the naphthyridine core?

- Electrophilic Substitution : Bromine addition to exocyclic double bonds (e.g., ethyl 7-(1,2-dibromoethyl) derivatives) .

- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 7-position .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to temporarily block reactive sites during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.